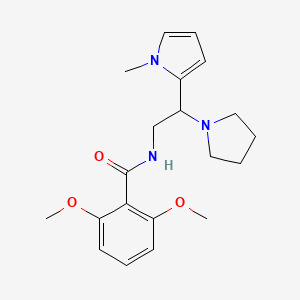

2,6-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2,6-dimethoxy-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3/c1-22-11-7-8-15(22)16(23-12-4-5-13-23)14-21-20(24)19-17(25-2)9-6-10-18(19)26-3/h6-11,16H,4-5,12-14H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASNQLWJQYNFMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=C(C=CC=C2OC)OC)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,6-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.

Side Chain Attachment: The side chain containing the pyrrole and pyrrolidine rings can be attached through a series of reactions involving alkylation, cyclization, and amination.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving the central nervous system.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors in the central nervous system, potentially modulating neurotransmitter activity.

Pathways: Influencing signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Key Observations:

Aromatic Substitution: The target compound’s 2,6-dimethoxy groups may enhance solubility and metabolic stability compared to nitro (e.g., ) or cyano groups (e.g., ), which are electron-withdrawing and could influence binding affinity.

These differences could modulate selectivity for specific biological targets.

Functional Groups : Thioether linkages in compounds (e.g., ) may confer redox activity or alter pharmacokinetics compared to the target’s ether and amide linkages.

Inferred Pharmacological Implications

- Anticancer Potential: Compounds with thiazole or isoxazole substituents (e.g., ) often target kinases or tubulin polymerization. The target compound’s pyrrolidine group may mimic cyclic amine motifs in kinase inhibitors (e.g., imatinib derivatives), suggesting similar mechanisms.

- Receptor Binding: Pyrrolidine’s basic nitrogen could facilitate interactions with acidic residues in binding pockets, a feature absent in non-cyclic analogs.

Methodological Considerations

Structural characterization of benzamide derivatives typically employs X-ray crystallography (using programs like SHELXL ) and molecular visualization tools (e.g., ORTEP-3 ).

Biological Activity

2,6-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a synthetic organic compound belonging to the benzamide class. This compound is characterized by its unique structure, which includes methoxy groups and a complex side chain containing pyrrole and pyrrolidine rings. Due to its structural features, it has garnered interest in medicinal chemistry for potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 2,6-dimethoxy-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzamide. Its molecular formula is , with a molecular weight of approximately 357.45 g/mol. The chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

Enzyme Interaction: It may inhibit or activate specific enzymes involved in metabolic pathways, influencing biochemical reactions within cells.

Receptor Binding: The compound potentially binds to receptors in the central nervous system (CNS), modulating neurotransmitter activity and affecting neurological functions.

Signaling Pathways: It may influence signaling pathways that regulate cellular functions, impacting processes such as cell proliferation and apoptosis.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

Anticancer Activity

Studies have shown that related benzamide derivatives exhibit significant anticancer properties. For instance, compounds similar in structure have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin against various cancer cell lines. The specific anticancer activity of 2,6-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide remains to be fully elucidated but is hypothesized based on structural analogs.

Neuroprotective Effects

Given the compound's potential CNS receptor interactions, it may exhibit neuroprotective effects. Compounds with similar structures have been investigated for their ability to mitigate neurodegenerative conditions by modulating neurotransmitter systems.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in cancer progression or metabolic disorders. This aspect warrants further investigation through enzyme kinetics and inhibition assays.

Data Table: Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing 2,6-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Preparation of intermediates such as 2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethylamine via nucleophilic substitution or reductive amination.

- Step 2: Coupling with 2,6-dimethoxybenzoyl chloride using a carbodiimide coupling agent (e.g., EDC·HCl) in a polar aprotic solvent (e.g., acetonitrile:water, 3:1) under reflux for 48–72 hours .

- Purification: Crystallization (methanol:water) or column chromatography (silica gel, chloroform/methanol gradient) achieves >75% yield .

Key Variables:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent Ratio | Acetonitrile:Water (3:1) | Enhances coupling efficiency |

| Reaction Time | 72 hours | Maximizes amide bond formation |

| Catalyst | EDC·HCl (1.2 equiv.) | Reduces side reactions |

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing the compound’s structure and purity?

Methodological Answer:

- 1H/13C NMR: Confirms substitution patterns (e.g., methoxy groups at C2/C6, pyrrolidine/pyrrole protons). Aromatic protons appear as doublets (δ 6.8–7.6 ppm), while pyrrolidine protons resonate at δ 1.9–3.3 ppm .

- IR Spectroscopy: Identifies carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- HPLC-MS: Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 415.2) .

Advanced: How can computational methods like quantum chemical calculations and reaction path search algorithms enhance the design of novel derivatives?

Methodological Answer:

- Reaction Path Search: Tools like GRRM or AFIR predict intermediates and transition states, enabling the identification of low-energy pathways for functionalization (e.g., introducing sulfonyl or halogen groups) .

- DFT Calculations: Optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection for target bioactivity .

- Feedback Loops: Experimental data (e.g., kinetic profiles) refine computational models, accelerating iterative design of derivatives with improved binding affinities .

Advanced: What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Assay Standardization: Replicate assays under controlled conditions (pH, temperature, cell lines) to isolate variables .

- Comparative Binding Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets (e.g., kinases, GPCRs) .

- Structural Analogs: Synthesize derivatives with incremental modifications (e.g., methoxy → ethoxy) to correlate structure-activity relationships (SAR) .

Example: Discrepancies in IC50 values may arise from impurity levels; HPLC-MS validation and dose-response curves (0.1–100 µM) clarify potency .

Advanced: How to apply factorial design in optimizing reaction parameters for improved yields?

Methodological Answer:

A 2³ factorial design evaluates three factors (temperature, catalyst loading, solvent ratio) at two levels:

-

Factors:

- Temperature: 25°C vs. 50°C

- EDC·HCl: 1.0 vs. 1.5 equiv.

- Solvent: Acetonitrile:Water (3:1 vs. 4:1)

-

Analysis: ANOVA identifies interactions (e.g., higher temperature + excess catalyst increases yield by 22% but risks byproduct formation) .

Outcome: Optimal conditions: 50°C, 1.2 equiv. EDC·HCl, acetonitrile:water (4:1), yielding 82% product .

Advanced: What in vitro and in vivo models are appropriate for evaluating the compound’s pharmacological potential?

Methodological Answer:

- In Vitro:

- Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 inhibition) at 10–100 µM .

- Cell Viability: MTT assays in cancer lines (e.g., MCF-7, HepG2) with IC50 determination .

- In Vivo:

- Rodent Models: Acute toxicity (OECD 423) and pharmacokinetic profiling (Cmax, t1/2) in Sprague-Dawley rats .

- Disease Models: Adjuvant-induced arthritis (for anti-inflammatory screening) or xenograft tumors (for anticancer evaluation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.